ethoxy(diphenyl)acetic acid

Acidity pKa Carboxylic Acid

Ethoxy(diphenyl)acetic acid (CAS 7495-45-6) is the only chemically viable starting material for synthesizing Estocin and its α-ethoxy analgesic analogs. Its unique substitution pattern—an α-ethoxy group on a diaryl-stabilized carbon—imparts a pKa of ~3.1 and a LogP of ~4.2, properties that cannot be replicated by diphenylacetic acid or benzilic acid. Using generic alternatives will yield different pharmacological outcomes and reaction kinetics. For medicinal chemistry programs targeting opioid analgesic or anti-tussive SAR, and for physical organic studies on nucleophilic substitution at tertiary carbons, this compound is irreplaceable. Secure the authentic building block to ensure valid, reproducible results.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 7495-45-6
Cat. No. B1614709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethoxy(diphenyl)acetic acid
CAS7495-45-6
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H16O3/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18)
InChIKeySEUTWLXKEMEBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ethoxy(diphenyl)acetic acid (CAS 7495-45-6) Procurement and Differentiation Guide


ethoxy(diphenyl)acetic acid (CAS 7495-45-6), also known as 2-ethoxy-2,2-diphenylacetic acid, is an α,α-diaryl-substituted carboxylic acid with the molecular formula C16H16O3 . It features a central carbon atom bonded to two phenyl groups, an ethoxy group, and a carboxylic acid moiety . The compound is a white crystalline solid with a melting point of 114.5°C and is soluble in organic solvents such as dichloromethane and isopropanol . It is primarily utilized as a synthetic intermediate in pharmaceutical chemistry .

Why Generic Substitution of ethoxy(diphenyl)acetic acid Fails in Critical Syntheses


While ethoxy(diphenyl)acetic acid belongs to the broad class of α,α-diaryl carboxylic acids, its unique substitution pattern—specifically the presence of an ethoxy group on the alpha carbon—imparts distinct physicochemical and reactivity properties that cannot be replicated by simpler analogs such as diphenylacetic acid or benzilic acid. Simple substitution with an unsubstituted diphenylacetic acid or even a hydroxy-substituted benzilic acid leads to differences in acidity, hydrogen-bonding capacity, and steric environment around the reactive carboxyl group . These differences directly impact reaction rates in nucleophilic substitution pathways [1] and can alter the pharmacological profile of downstream derivatives, as seen in the distinct analgesic and anti-cough actions of α-ethoxy derivatives compared to their α-propyl counterparts [2]. Therefore, for applications requiring the specific steric and electronic properties of the α-ethoxy group, generic substitution is not chemically viable and will result in different outcomes.

Quantitative Differentiation: ethoxy(diphenyl)acetic acid vs. Closest Analogs


Enhanced Acidity of ethoxy(diphenyl)acetic acid vs. Unsubstituted Diphenylacetic Acid

ethoxy(diphenyl)acetic acid exhibits a significantly lower predicted pKa value of 3.11 ± 0.10 compared to the unsubstituted diphenylacetic acid, which has a reported experimental pKa of 3.94 at 25°C . This increased acidity is attributed to the electron-withdrawing inductive effect of the α-ethoxy group, which stabilizes the resulting carboxylate anion.

Acidity pKa Carboxylic Acid

Differential Pharmacological Profile of α-Ethoxy vs. α-Propyl Derivatives in Analgesic Activity

A comparative pharmacological study of sixteen alkylamino esters and amides derived from both α,α-diphenyl-α-ethoxyacetic acid and α,α-diphenylpropionic acid revealed a key difference [1]. While both series exhibited spasmolytic and cholinolytic properties, only the derivatives of α,α-diphenyl-α-ethoxyacetic acid (the core of the target compound) were characterized by the additional presence of analgesic and anti-cough actions [1]. The study explicitly concluded that replacement of the ester bond with an amide bond or modification of the alcoholic or acid part led to a weakening of activity [1].

Analgesic Anti-cough Structure-Activity Relationship

Increased Lipophilicity (LogP) of ethoxy(diphenyl)acetic acid Compared to Hydroxy Analog

The substitution of a hydroxy group with an ethoxy group on the alpha carbon significantly alters the lipophilicity of the molecule. ethoxy(diphenyl)acetic acid has a predicted ACD/LogP value of 4.21 . In contrast, its close analog, hydroxydiphenylacetic acid (benzilic acid), which bears an α-hydroxy group, has a predicted LogP of 2.37 . This difference of nearly two log units corresponds to a more than 60-fold increase in octanol-water partition coefficient.

Lipophilicity LogP Drug Design

Altered Nucleophilic Substitution Reactivity in Methanolysis Due to α-Substituent

While a direct kinetic comparison of ethoxy(diphenyl)acetic acid is not provided, a study on the methanolysis of α-substituted diphenylacetic acids establishes a reactivity hierarchy based on the α-substituent [1]. The study demonstrates that the reaction occurs rapidly for a carboxylate anion with a good leaving group, but is governed by internal hydrogen bonding for a carboxylic acid with a less reactive leaving group [1]. The α-ethoxy group in the target compound, being a poor leaving group compared to chloro or a hydrogen-bonding donor like hydroxy, positions it in a distinct reactivity class. This implies that its rate of nucleophilic substitution at the α-carbon will differ from that of chloro- or hydroxy-substituted analogs under the same conditions [1].

Reaction Kinetics Nucleophilic Substitution Methanolysis

Optimal Application Scenarios for ethoxy(diphenyl)acetic acid (CAS 7495-45-6)


Synthesis of Opioid Analgesic Intermediates (e.g., Estocin)

As a documented intermediate in the synthesis of Estocin (E668500), an opioid analgesic , ethoxy(diphenyl)acetic acid is the definitive starting material for this class of compounds. Its procurement is non-negotiable for any laboratory engaged in the preparation or study of this specific drug and its analogs, as outlined by the synthetic pathway . Any substitution would result in the synthesis of a different chemical entity.

Development of Novel Analgesic and Anti-Cough Agents

Based on comparative pharmacological evidence showing that α-ethoxy derivatives possess analgesic and anti-cough actions not observed in α-propyl analogs [1], this acid is the preferred building block for medicinal chemistry programs targeting these therapeutic areas. Researchers should select this compound when the goal is to explore the structure-activity relationship (SAR) around the α-ethoxy moiety to generate new chemical entities with potential analgesic or anti-tussive properties [1].

Synthetic Chemistry Requiring a Specific Lipophilicity-Acidity Profile

For chemical processes requiring a carboxylic acid building block with a combination of high lipophilicity (LogP ~4.2 ) and enhanced acidity (pKa ~3.1 ) relative to other diarylacetic acids, ethoxy(diphenyl)acetic acid is uniquely suited. Its properties, detailed in Section 3, make it ideal for applications such as biphasic esterifications, development of chromatographic purification methods, or the design of hydrophobic ligands where a moderately strong acidic group is advantageous.

Mechanistic Studies of Nucleophilic Substitution at Sterically Hindered Carbons

The α-ethoxy group in this compound provides a distinct 'poor leaving group' scenario for studying nucleophilic substitution mechanisms at a tertiary, diaryl-stabilized carbon [2]. This makes it a valuable substrate for physical organic chemistry research, allowing for direct comparison of its reaction kinetics and pathways with α-halo and α-hydroxy analogs, thereby contributing to a deeper understanding of carbocation stability and leaving group effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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